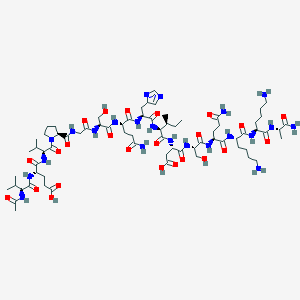
3-(Trifluorometiltio)bromobenceno
Descripción general
Descripción
3-(Trifluoromethylthio)bromobenzene is an organic compound with the molecular formula C7H4BrF3S. It is characterized by the presence of a trifluoromethylthio group (-SCF3) and a bromine atom attached to a benzene ring.
Aplicaciones Científicas De Investigación
3-(Trifluoromethylthio)bromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylthio)bromobenzene typically involves the introduction of the trifluoromethylthio group onto a bromobenzene derivative. One common method is the reaction of bromobenzene with trifluoromethylthiolating agents such as trifluoromethylthiolating reagents in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of 3-(Trifluoromethylthio)bromobenzene may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and selectivity of the desired product. These methods are designed to minimize waste and reduce production costs while maintaining high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethylthio)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate
Major Products Formed
Substitution: Amino or thiol-substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethylthio)bromobenzene involves its interaction with various molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethylthio)bromobenzene
- 3,5-Bis(trifluoromethyl)bromobenzene
- 3-(Trifluoromethylthio)chlorobenzene
Uniqueness
3-(Trifluoromethylthio)bromobenzene is unique due to the specific positioning of the trifluoromethylthio group and the bromine atom on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHXBVBNFOHXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371307 | |
| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-45-1 | |
| Record name | 1-Bromo-3-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)


